molecular formula C13H22N2O4 B4264064 4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid

4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid

Cat. No. B4264064
M. Wt: 270.32 g/mol
InChI Key: ASQAEMGGJWZWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid, also known as CHXH, is a synthetic compound that is gaining popularity in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in various physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as to modulate the activity of certain transcription factors involved in cancer progression.
Biochemical and Physiological Effects:
4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate the expression of certain genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid is still a relatively new compound, and its potential side effects and toxicity are not yet fully understood. Additionally, its high cost and limited availability may limit its use in some experiments.

Future Directions

There are several future directions for research on 4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid, including further investigation of its mechanism of action, as well as its potential applications in drug discovery and disease diagnosis. Additionally, more studies are needed to determine the safety and toxicity of 4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid, as well as its potential side effects in humans. Overall, 4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid has shown great potential as a versatile compound with a wide range of applications in various scientific fields.

Scientific Research Applications

4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid has been shown to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, as well as for its ability to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. 4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid has also been investigated for its potential as a diagnostic tool for detecting certain diseases.

properties

IUPAC Name

4-[2-(3-cyclohexylpropanoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c16-11(7-6-10-4-2-1-3-5-10)14-15-12(17)8-9-13(18)19/h10H,1-9H2,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQAEMGGJWZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3-Cyclohexylpropanoyl)hydrazinyl]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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